molecular formula C18H20N6O B5507804 2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

Cat. No.: B5507804
M. Wt: 336.4 g/mol
InChI Key: VBUNNBMWCRBXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on the synthesis of novel heterocyclic compounds using derivatives similar to the compound . These studies involve the creation of various derivatives that are evaluated for their antimicrobial, anti-inflammatory, and anticancer activities.

  • A study described the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. The process utilized a multi-component cyclo-condensation reaction, showcasing the compound's utility in generating structurally diverse libraries of biologically active molecules (Kendre, Landge, & Bhusare, 2015).

  • Another research effort involved the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene as a starting material. This study highlights the compound's versatility in synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Roman, 2013).

  • Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, demonstrating the compound's application in creating new molecules with enhanced antimicrobial activities. This research emphasizes the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Anti-Inflammatory Applications

The compound and its derivatives have been studied for potential anticancer and anti-inflammatory properties.

  • Synthesis of pyrazolo[3,4-d]pyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting the compound's contribution to developing new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on the specific biological target it interacts with. This could be determined using techniques such as molecular docking .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and any potential biological activity it might have .

Properties

IUPAC Name

2,2-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-18(2,3)17(25)21-14-7-5-13(6-8-14)20-15-9-10-16(23-22-15)24-12-4-11-19-24/h4-12H,1-3H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNNBMWCRBXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.